molecular formula C15H20ClN5O2S2 B2884032 N-(2-(4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride CAS No. 1351586-84-9

N-(2-(4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride

Cat. No.: B2884032
CAS No.: 1351586-84-9
M. Wt: 401.93
InChI Key: IKAPQGAMWWNFOH-UHFFFAOYSA-N
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Description

N-(2-(4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride is a synthetic compound that features a complex structure with multiple functional groups

Mechanism of Action

Target of Action

It is known that many thiazole derivatives have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Therefore, it is plausible that this compound may interact with a variety of targets depending on its specific structure and functional groups.

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The presence of a piperazine ring in the structure of this compound suggests potential interactions with neurotransmitter systems, as piperazine derivatives are often found in drugs acting on the central nervous system.

Biochemical Pathways

Given the broad range of biological activities associated with thiazole derivatives , it is likely that this compound could impact multiple pathways. These could potentially include pathways involved in inflammation, pain perception, microbial growth, and possibly even cancer progression, among others.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have reasonable bioavailability, although this would also depend on other factors such as its size, charge, and the presence of other functional groups.

Result of Action

Given the range of biological activities associated with thiazole derivatives , it is likely that this compound could have multiple effects at the molecular and cellular level. These could potentially include the modulation of enzyme activity, changes in cell signaling, inhibition of microbial growth, and potentially even cytotoxic effects in cancer cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Attachment of the Piperazine Moiety: The thiadiazole derivative is then reacted with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the piperazine-thiadiazole intermediate.

    Linking to the Thiophene Ring: The intermediate is further reacted with thiophene-2-carboxylic acid chloride in the presence of a base like triethylamine to form the final compound.

    Formation of the Hydrochloride Salt: The free base of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The thiophene ring can undergo oxidation reactions, typically forming sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiadiazole moiety can be reduced to a hydroxyl group under mild reducing conditions.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Alkyl halides or acyl chlorides are used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Hydroxyl derivatives of the thiadiazole moiety.

    Substitution: Alkylated or acylated piperazine derivatives.

Scientific Research Applications

N-(2-(4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochlor

Properties

IUPAC Name

N-[2-[4-(4-methylthiadiazole-5-carbonyl)piperazin-1-yl]ethyl]thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2S2.ClH/c1-11-13(24-18-17-11)15(22)20-8-6-19(7-9-20)5-4-16-14(21)12-3-2-10-23-12;/h2-3,10H,4-9H2,1H3,(H,16,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKAPQGAMWWNFOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCN(CC2)CCNC(=O)C3=CC=CS3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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